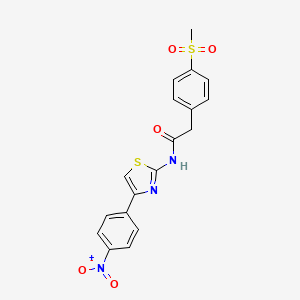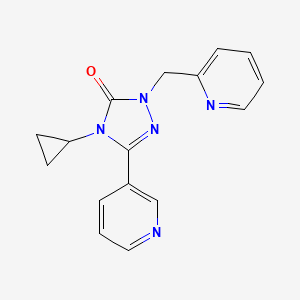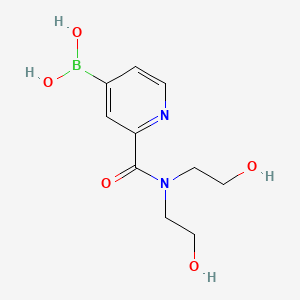![molecular formula C7H13BrO B2829856 [(3-Bromopropoxy)methyl]cyclopropane CAS No. 1152515-18-8](/img/structure/B2829856.png)
[(3-Bromopropoxy)methyl]cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(3-Bromopropoxy)methyl]cyclopropane” is a chemical compound with the CAS Number: 1152515-18-8 . It has a molecular weight of 193.08 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction yields products in excellent yields within about 3 seconds .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13BrO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Cyclopropane synthesis involves a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
The physical properties of cycloalkanes like this compound are similar to those of alkanes . They have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .科学的研究の応用
Synthesis and Drug Design
Cyclopropane rings are integral in designing conformationally restricted analogues of biologically active compounds to investigate bioactive conformations and improve activity. For instance, the development of chiral cyclopropanes as analogues of histamine demonstrates the utility of cyclopropane structures in restricting the conformation of molecules to enhance their pharmacological profile (Kazuta, Matsuda, & Shuto, 2002).
Chemical Transformations
Cyclopropane derivatives have been used in various chemical transformations. The palladium-catalyzed ring enlargement of methylenecyclopropanes to cyclobutenes is a notable example, showcasing the versatility of cyclopropane derivatives in complex synthetic processes (Shi, Liu, & Tang, 2006).
Biological Evaluation
Cyclopropane-containing compounds have been evaluated for their biological activities. For instance, bromophenol derivatives with cyclopropyl moiety have shown to be effective inhibitors against carbonic anhydrase I and II isoforms and acetylcholinesterase, indicating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Advanced Materials and Catalysis
Cyclopropane derivatives are also explored in materials science and catalysis. For instance, the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes have been studied for their ability to generate molecular complexity, leading to the development of new materials and catalysts for organic synthesis (Shi, Lu, Wei, & Shao, 2012).
Drug Molecule Development
The cyclopropyl fragment is increasingly used in drug development due to its ability to enhance potency, reduce off-target effects, and address multiple challenges in drug discovery (Talele, 2016).
作用機序
Mode of Action
It is known that the compound can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (brcn) in the presence of et3n . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is known to be involved in the synthesis of structurally various bromomethyl cyclopropane
将来の方向性
Cyclopropane, one of the most important strained rings, has gained much attention for more than a century because of its unique reactivity . It not only exists in many natural products, but has also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . Therefore, the study and application of [(3-Bromopropoxy)methyl]cyclopropane and similar compounds have promising future directions.
特性
IUPAC Name |
3-bromopropoxymethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUOQSASUNXEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)

![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)


![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)
